molecular formula C7H10N2O2 B7772043 6-(methoxymethyl)-2-methyl-1H-pyrimidin-4-one

6-(methoxymethyl)-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7772043
M. Wt: 154.17 g/mol
InChI Key: FQJBACRSCZJCMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-2-methyl-4-pyrimidinol typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-pyrimidinol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxymethyl)-2-methyl-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into different pyrimidine derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-(Methoxymethyl)-2-methyl-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes involved in pyrimidine metabolism. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets are still under investigation, but its structural similarity to other pyrimidine derivatives suggests potential roles in cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-(Methoxymethyl)-2-methyl-4-pyrimidinol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxymethyl group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6-(methoxymethyl)-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJBACRSCZJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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